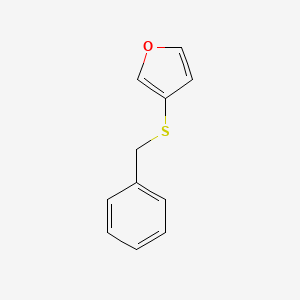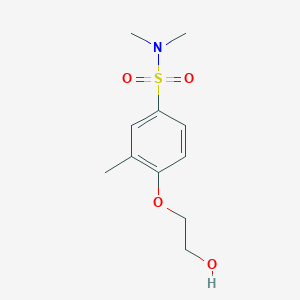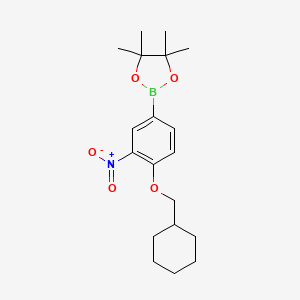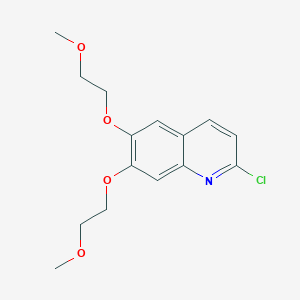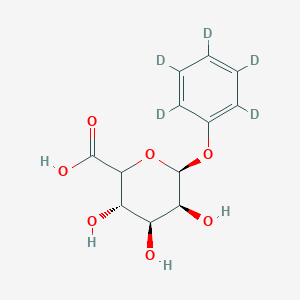
Phenyl-d5 beta-D-Glucosiduronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-d5 beta-D-Glucosiduronic Acid typically involves the incorporation of deuterium atoms into the phenyl ring. This can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require specific catalysts and controlled environments to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include multiple steps, such as the preparation of intermediate compounds, purification, and final synthesis. The use of advanced technologies and equipment is essential to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl-d5 beta-D-Glucosiduronic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives, depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Phenyl-d5 beta-D-Glucosiduronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Employed in metabolic studies to trace the pathways of glucuronidation, a process where glucuronic acid is added to substances to enhance their solubility and excretion.
Medicine: Investigated for its potential role in drug metabolism and pharmacokinetics, helping to understand how drugs are processed in the body.
Wirkmechanismus
The mechanism of action of Phenyl-d5 beta-D-Glucosiduronic Acid involves its interaction with specific enzymes and molecular targets. In metabolic studies, it acts as a substrate for glucuronidation, where it is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase. This process enhances the solubility of the compound, facilitating its excretion from the body. The presence of deuterium atoms can also influence the reaction kinetics and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl beta-D-Glucuronide: The non-deuterated analog, commonly used in similar applications but lacks the unique properties conferred by deuterium.
Phenolphthalein beta-D-Glucuronide: Another glucuronide compound used in enzymatic studies, particularly as a substrate for beta-glucuronidase.
Uniqueness
Phenyl-d5 beta-D-Glucosiduronic Acid stands out due to its deuterium content, which provides enhanced stability and unique analytical properties. This makes it particularly valuable in NMR spectroscopy and other analytical techniques, where the presence of deuterium can provide clearer and more detailed results .
Eigenschaften
Molekularformel |
C12H14O7 |
|---|---|
Molekulargewicht |
275.27 g/mol |
IUPAC-Name |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(2,3,4,5,6-pentadeuteriophenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9-,10?,12+/m0/s1/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
WVHAUDNUGBNUDZ-XHCSDLEASA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])O[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


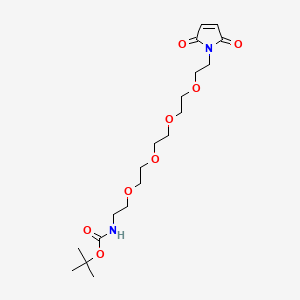
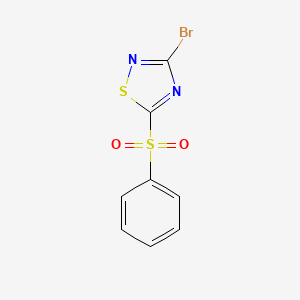
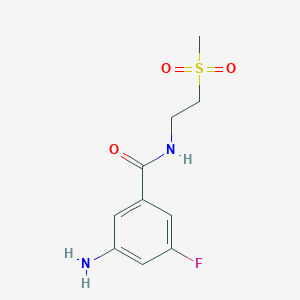
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
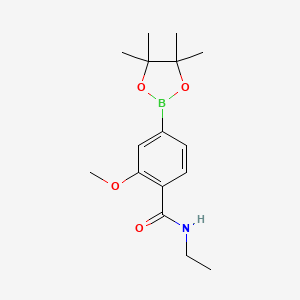
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)

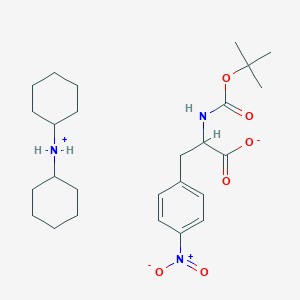
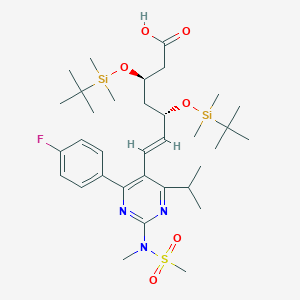
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
